molecular formula C19H17ClN4O3 B2529862 8-chloro-2-(2-ethoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034267-32-6

8-chloro-2-(2-ethoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2529862
CAS RN: 2034267-32-6
M. Wt: 384.82
InChI Key: DNDDEKPTAVJWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-chloro-2-(2-ethoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C19H17ClN4O3 and its molecular weight is 384.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modifications

A pivotal aspect of research involving compounds like "8-chloro-2-(2-ethoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one" is their synthesis and the exploration of their chemical properties. For example, the study by Bentabed-Ababsa et al. (2010) delves into the metalation of heteroaromatic esters and nitriles using a mixed lithium-cadmium base, leading to subsequent conversion to dipyridopyrimidinones, which share a similar pyrimidine core structure with the compound . This research outlines a method for functionalizing pyridine nitriles and esters to afford iodopyridinecarboxylates, which are then involved in a palladium-catalyzed cross-coupling reaction/cyclization to yield new dipyrido[1,2-a:3',2'-d]pyrimidin-11-one derivatives among others (Bentabed-Ababsa et al., 2010).

Biological Activities

The exploration of biological activities of compounds with a similar structural framework is another crucial area of research. For instance, the study by Abdel-Mohsen and Geies (2008) on the synthesis of pyrrolo[2,3-b]pyridines and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidines, derived from a compound similar in structure, reveals the potential antibacterial applications of these compounds. Although not directly about the specific compound , this research highlights the antimicrobial potential of structurally related compounds, which could imply similar applications for "this compound" (Abdel-Mohsen & Geies, 2008).

Mechanism of Action

Target of Action

The primary target of this compound is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.

Mode of Action

The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to its active site. This binding inhibits the enzyme’s activity, thereby disrupting the production of malonyl-CoA . The exact nature of this interaction and the resulting changes in the enzyme’s conformation are subjects of ongoing research.

Biochemical Pathways

The inhibition of acetyl-CoA carboxylase disrupts the fatty acid synthesis pathway. This disruption can lead to a decrease in the production of fatty acids and related molecules, affecting various downstream processes that rely on these compounds .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of fatty acid synthesis. This disruption can affect various cellular processes and functions that rely on fatty acids, potentially leading to a variety of biological effects. The exact effects can vary depending on the specific cell type and the overall physiological context .

properties

IUPAC Name

13-chloro-5-(2-ethoxypyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c1-2-27-17-13(4-3-8-21-17)18(25)23-9-7-15-14(11-23)19(26)24-10-12(20)5-6-16(24)22-15/h3-6,8,10H,2,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDDEKPTAVJWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.